molecular formula C11H15NO2 B13167133 2-(2-Methoxyphenyl)pyrrolidin-3-ol

2-(2-Methoxyphenyl)pyrrolidin-3-ol

Cat. No.: B13167133
M. Wt: 193.24 g/mol
InChI Key: NKBUGVORLVZHMW-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)pyrrolidin-3-ol ( 1554371-22-0) is a pyrrolidine-based organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. It is a key chiral scaffold in medicinal chemistry research, particularly in the development of novel neuropharmacological agents. Scientific literature indicates that the substituted pyrrolidine structure is a critical pharmacophore in ligands targeting G-protein coupled receptors (GPCRs) . Specifically, research explores its integration into dual-target molecules that function as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . This innovative approach aims to create analgesics with potent pain-relieving properties through MOR activation while potentially mitigating the addictive liability associated with opioids via D3R antagonism . The compound serves as a versatile building block for constructing complex molecules in drug discovery campaigns focused on the central nervous system (CNS), with its physicochemical properties being optimized to influence blood-brain barrier permeability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(2-methoxyphenyl)pyrrolidin-3-ol

InChI

InChI=1S/C11H15NO2/c1-14-10-5-3-2-4-8(10)11-9(13)6-7-12-11/h2-5,9,11-13H,6-7H2,1H3

InChI Key

NKBUGVORLVZHMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(CCN2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of an intermediate obtained by reacting N-(2-methoxyphenyl)-2-chloroacetamide with a suitable nucleophile under reflux conditions. The reaction typically requires a solvent such as acetone and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-Methoxyphenyl)pyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Aromatic Substituents

rac-(2R,3R)-2-(2-Methoxyphenyl)pyrrolidin-3-ol

This stereoisomer of the target compound shares the same molecular formula but differs in stereochemistry. Enantiomeric forms often exhibit distinct binding affinities to biological targets, though specific activity data are unavailable.

1-{2-Cyclopropyl-4-[4-(2-Methoxyphenyl)-piperidin-1-yl]-quinazolin-6-yl}-pyrrolidin-3-ol

This compound incorporates a quinazoline scaffold and a piperidine moiety alongside the pyrrolidin-3-ol group. The additional heterocycles enhance molecular complexity, likely improving selectivity for neurotensin receptor 1 (NTSR1) compared to the simpler target compound. Reported synthetic routes involve multi-step coupling reactions, highlighting the versatility of pyrrolidin-3-ol as a building block .

(R)-1-{2-(1-Fluoro-cyclopropyl)-4-[4-(2-Methoxyphenyl)-piperidin-1-yl]-quinazolin-6-yl}-pyrrolidin-3-ol

Fluorination at the cyclopropyl group increases metabolic stability and lipophilicity (logP) compared to non-fluorinated analogs. The (R)-enantiomer’s ¹H NMR data (δ = 9.00 ppm for aromatic protons) indicate distinct electronic environments influenced by fluorination, which may enhance receptor binding .

NBOMe Series (Phenethylamine Derivatives)

25I-NBOMe, 25B-NBOMe, and 25C-NBOMe

These compounds feature an N-[(2-methoxyphenyl)methyl]ethanamine backbone substituted with halogens (I, Br, Cl) at the 4-position of the dimethoxyphenyl ring. Unlike the target compound’s pyrrolidine core, the NBOMe series utilizes a phenethylamine scaffold, resulting in potent 5-HT₂A receptor agonism (EC₅₀ < 1 nM) and high toxicity .

Benzothiazole Acetamides

N-(6-Chlorobenzothiazole-2-yl)-2-(2-Methoxyphenyl)acetamide

This compound replaces the pyrrolidine ring with a benzothiazole core. The 2-methoxyphenyl group is retained, but the acetamide linkage and benzothiazole moiety likely confer distinct electronic properties. Such compounds are often explored for antimicrobial or antiviral activity, though specific data are unavailable .

Pyrrolidinone Derivatives

1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one

The substitution of the hydroxyl group with a ketone (pyrrolidin-2-one) eliminates hydrogen-bond donor capacity, altering solubility and receptor interactions. The quinoxaline ring may enhance π-π stacking with aromatic residues in enzyme active sites, as seen in docking studies for antimicrobial agents .

Structural and Functional Analysis Table

Compound Name Core Structure Molecular Weight Key Features Reported Activity References
2-(2-Methoxyphenyl)pyrrolidin-3-ol Pyrrolidine 193.24 Hydroxyl, 2-methoxyphenyl Not reported
rac-(2R,3R)-2-(2-Methoxyphenyl)pyrrolidin-3-ol Pyrrolidine 193.24 Stereochemical variation Chiral recognition potential
25I-NBOMe Phenethylamine 413.27 4-Iodo-2,5-dimethoxyphenyl, N-benzyl 5-HT₂A agonist (high potency)
1-{...}-pyrrolidin-3-ol (quinazoline derivative) Quinazoline-Pyrrolidine ~550 (estimated) Fluorinated cyclopropyl, piperidine Neurotensin receptor agonist
N-(6-Chlorobenzothiazole-2-yl)-2-(2-Methoxyphenyl)acetamide Benzothiazole ~332 (estimated) Chlorobenzothiazole, acetamide Antimicrobial (hypothesized)

Key Research Findings

  • Stereochemistry Matters : Enantiomeric forms of pyrrolidine derivatives (e.g., rac-(2R,3R)-isomer) may exhibit divergent biological activities due to chiral center interactions .
  • Fluorination Enhances Stability : Fluorinated analogs, such as those in the neurotensin receptor agonist series, show improved metabolic stability and receptor affinity .
  • Scaffold Determines Selectivity : While NBOMe compounds target serotonin receptors, pyrrolidine derivatives with quinazoline scaffolds are tailored for neurotensin receptor modulation .

Biological Activity

2-(2-Methoxyphenyl)pyrrolidin-3-ol is a compound of growing interest due to its potential therapeutic applications. This article explores its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methoxyphenyl group, which is critical for its biological activity. The general structure can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_2

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that modifications in the structure could enhance its potency against resistant strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects. In vitro studies demonstrated that it significantly inhibits COX-2 activity, a key enzyme involved in inflammation. The IC50 values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs like celecoxib .

Case Study: COX-2 Inhibition

A comparative analysis of various derivatives revealed that certain analogs of this compound exhibited IC50 values around 0.04 μmol, indicating strong potential as anti-inflammatory agents.

Anticancer Activity

Recent studies have identified this compound as a lead compound in anticancer research. Its derivatives have been tested against several cancer cell lines, showing significant antiproliferative effects. For instance, one study reported that specific derivatives inhibited the growth of non-small cell lung cancer cells with mechanisms similar to those of vincristine, a well-known chemotherapeutic agent .

Table: Anticancer Activity Against Cell Lines

Cell Line IC50 (µM) Mechanism
NCI-H522 (Lung)5.6Microtubule destabilization
MCF-7 (Breast)8.9Apoptosis induction
HeLa (Cervical)7.4Cell cycle arrest

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research suggests that substituents on the phenyl ring significantly influence the compound's efficacy against various biological targets . Electron-donating groups enhance activity, while bulky substituents may hinder it.

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